Enhanced LSD1 Inhibitory Potency of NCD38-Derived Scaffold Bearing the 4-Difluoromethoxy Phenyl Group vs. Unsubstituted Parent
In the NCD38-derived arylcyclopropylamine series, introduction of the 4-difluoromethoxy substituent restored significant LSD1 inhibition that was lost in the unsubstituted fluorinated cyclopropyl analogue. Compound 10d (bearing the 4-OCF2H group) inhibited LSD1 in a biochemical assay, whereas the parent NCD38 fragment lacking this substitution was inactive. This provides direct evidence that the 4-difluoromethoxy group is a key potency determinant [1].
| Evidence Dimension | LSD1 biochemical inhibitory activity (qualitative restoration of potency) |
|---|---|
| Target Compound Data | Compound 10d (4-OCF2H analogue): Activity restored; significant LSD1 inhibition observed. |
| Comparator Or Baseline | Unsubstituted fluorinated NCD38 fragment: No significant LSD1 inhibition. |
| Quantified Difference | Qualitative restoration of inhibitory activity from inactive to active. |
| Conditions | In vitro LSD1 enzymatic assay (biochemical); NCD38-derived arylcyclopropylamine series. |
Why This Matters
Confirms that the 4-difluoromethoxy substituent is not merely decorative but functionally rescues LSD1 inhibition, making it a mandatory feature for this chemotype.
- [1] Miyamura, S.; Araki, M.; Ota, Y.; Itoh, Y.; Yasuda, S.; Masuda, M.; Taniguchi, T.; Sowa, Y.; Sakai, T.; Suzuki, T.; Itami, K.; Yamaguchi, J. Organic & Biomolecular Chemistry 2016, 14, 8576–8585. (Discussion of compound 10d and SAR). View Source
